molecular formula C21H19N3O2S B11454130 2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone

2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B11454130
M. Wt: 377.5 g/mol
InChI Key: VCSVJKZBZHYBKO-UHFFFAOYSA-N
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Description

2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound with a molecular formula of C21H19N3O2S and a molecular weight of 377.46 g/mol . This compound features a quinazoline ring, an indole ring, and a sulfanyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone involves multiple steps, typically starting with the preparation of the quinazoline and indole intermediates. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI). Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cell signaling pathways.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with molecular targets such as kinases and proteases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular processes like signal transduction and protein degradation. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone lies in its combination of the quinazoline, indole, and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-(6-methoxy-4-methylquinazolin-2-yl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C21H19N3O2S/c1-12-16-10-14(26-3)8-9-18(16)24-21(23-12)27-11-19(25)20-13(2)22-17-7-5-4-6-15(17)20/h4-10,22H,11H2,1-3H3

InChI Key

VCSVJKZBZHYBKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC(=C4C=C(C=CC4=N3)OC)C

Origin of Product

United States

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